N-Methylcyclohexylamine

Description

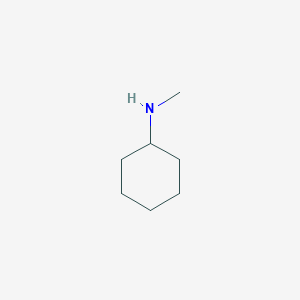

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-8-7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUVJUMINZSXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059216 | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl cyclohexylamine appears as a water-white liquid. Slightly soluble in water and floats on water. A strong irritant to skin and eyes. Corrosive. Used as a solvent. | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-60-7 | |

| Record name | METHYL CYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH8PF4C1OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methylcyclohexylamine

Abstract: N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine with the chemical formula C₇H₁₅N, is a versatile chemical intermediate with significant industrial applications.[1] This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary uses in various fields, including pharmaceuticals, agrochemicals, and materials science. Particular focus is given to its role as a corrosion inhibitor, a rubber vulcanization accelerator, and a key building block in organic synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[2][3] It is a flammable and corrosive compound that is slightly soluble in water but miscible with many common organic solvents like ethanol and ether.[1][3][4] Its chemical reactivity is typical of a secondary amine, readily participating in neutralization, alkylation, and acylation reactions.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅N | [2][4] |

| Molecular Weight | 113.20 g/mol | [4] |

| CAS Number | 100-60-7 | [5] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][6] |

| Odor | Amine-like, fishy | [3][7] |

| Melting Point | -9 to -7 °C | [8] |

| Boiling Point | 149 °C | [8] |

| Density | 0.868 g/mL at 25 °C | [6] |

| Water Solubility | 5.4 g/100 mL at 20 °C | [5][9] |

| Vapor Pressure | 11 mmHg at 40 °C | [9] |

| Vapor Density | 4.0 (vs air) | [10] |

| Flash Point | 29 °C (85 °F) | [5][8][11] |

| Refractive Index | n20/D 1.456 | |

| pKa | 11.03 ± 0.20 (Predicted) | [9] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through several established synthetic routes. The most common methods involve the reductive amination of cyclohexanone or the methylation of cyclohexylamine.

This is a widely used method for synthesizing this compound.[6] The process involves the reaction of cyclohexanone with methylamine in the presence of a catalyst and hydrogen gas.[1][12]

Experimental Protocol:

-

Reactants: Cyclohexanone and methylamine are used as the primary raw materials.[13]

-

Catalyst: A chromium-activated cobalt catalyst or a platinum-on-alumina (Pt/Al₂O₃) catalyst is typically employed.[14] Nickel-based catalysts are also used.[12]

-

Reaction Conditions: The reaction is conducted in a high-pressure autoclave.[13] Hydrogen is introduced, and the mixture is heated. Typical reaction temperatures range from 100-160 °C with pressures between 50-150 bar.[13][14]

-

Reaction: The raw materials undergo a chemical reaction in the reactor to form an immiscible mixture of this compound and water.[13]

-

Purification: The resulting product mixture is separated from the aqueous layer. The crude product is then heated to remove residual water, followed by vacuum distillation to yield the purified this compound.[13]

Another common synthetic route is the direct methylation of cyclohexylamine.[6] This method can be achieved by reacting cyclohexylamine with methanol over a suitable catalyst.[8][12]

Experimental Protocol:

-

Reactants: Cyclohexylamine and a methylating agent such as methanol.[12]

-

Catalyst: Copper, zinc, or copper-calcium catalysts are effective for this transformation.[8][12]

-

Reaction Conditions: The reaction mixture is heated under a nitrogen atmosphere. For instance, a typical condition involves heating at 150°C in a sealed autoclave.[12]

-

Purification: After the reaction, the product is isolated and purified, often using column chromatography to separate the desired this compound from byproducts and unreacted starting materials.[12]

Industrial and Research Applications

This compound's unique chemical properties make it a valuable component in numerous industrial processes and as an intermediate in the synthesis of fine chemicals.[1]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for synthesizing various biologically active molecules, including pharmaceuticals and pesticides.[7][15] It is used in the synthesis of Mps1 kinase inhibitors for cancer research and antituberculosis agents like indole-2-carboxamides.[5]

-

Corrosion Inhibition: Amines are effective at protecting metal surfaces from corrosion.[15] this compound can be used in formulations to protect industrial equipment and pipelines by neutralizing acidic compounds and forming a protective film on the metal surface.[15][16]

-

Rubber Industry: It is utilized as a raw material for rubber vulcanization accelerators, which improve the efficiency of the vulcanization process and enhance the performance of the final rubber product.[1][8]

-

Polymers and Resins: In the production of plastics and resins, it can act as a curing agent or an additive to improve properties such as thermal stability and mechanical strength.[15]

-

Dye Intermediate: The compound is a known intermediate in the manufacturing of various dyes.[8][15]

-

Solvent and Acid Acceptor: Due to its basic nature and physical properties, it is also used as a solvent and an acid acceptor in various chemical reactions.[4][8]

The function of this compound as a corrosion inhibitor is based on its ability to interact with metal surfaces. This mechanism is common to many amine-based inhibitors.

Conceptual Pathway:

-

Adsorption: The nitrogen atom in the amine group has a lone pair of electrons, which allows the molecule to adsorb onto the metal surface.[17]

-

Film Formation: This adsorption creates a thin, protective film on the metal.[15] This film acts as a barrier, isolating the metal from the corrosive environment (e.g., water, acidic gases).

-

Neutralization: As a base, this compound can neutralize acidic species in the environment that would otherwise accelerate corrosion.[15]

This dual action of forming a physical barrier and neutralizing corrosive agents makes it an effective corrosion inhibitor, particularly in applications like boiler water treatment.[16]

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[10][18] It is also corrosive and a strong irritant to the skin and eyes.[4] Acute exposure may cause severe burns, and inhalation or ingestion can be toxic.[8] Due to its volatility, it should be stored in tightly sealed containers in a cool, well-ventilated, flammables-designated area, away from strong acids and oxidizing agents.[3][5] Proper personal protective equipment (PPE), including suitable gloves, clothing, and eye/face protection, is mandatory when handling this chemical.[19]

References

- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 2. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. nbinno.com [nbinno.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. This compound | 100-60-7 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

- 11. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]

- 14. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 15. nbinno.com [nbinno.com]

- 16. consolidated-chemical.com [consolidated-chemical.com]

- 17. commons.udsm.ac.tz [commons.udsm.ac.tz]

- 18. fishersci.com [fishersci.com]

- 19. chembk.com [chembk.com]

N-Methylcyclohexylamine: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of N-Methylcyclohexylamine, a versatile secondary amine utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic amine-like, slightly fishy odor.[2] It is a secondary aliphatic amine featuring a methyl group and a cyclohexyl group attached to the nitrogen atom.[2]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, facilitating easy comparison and reference.

| Identifier | Value | Reference |

| IUPAC Name | N-methylcyclohexanamine | |

| CAS Number | 100-60-7 | |

| Molecular Formula | C₇H₁₅N | [4] |

| Molecular Weight | 113.20 g/mol | [4] |

| Canonical SMILES | CNC1CCCCC1 | [4] |

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 149 °C | at 760 mmHg | [5] |

| Melting Point | -9 to -7 °C | ||

| Density | 0.868 g/mL | at 25 °C | [5] |

| Refractive Index | 1.456 | at 20 °C |

| Solubility & Partitioning | Value | Conditions | Reference |

| Water Solubility | 5.4 g/100 mL | at 20 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, ether | [1][2] | |

| logP (Octanol-Water Partition Coefficient) | 1.93 | ||

| pKa (Acid Dissociation Constant) | 11.03 ± 0.20 | Predicted |

Experimental Protocols

The following sections provide generalized, detailed methodologies for the determination of the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a micro-boiling point method with a Thiele tube.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Correct the observed boiling point for atmospheric pressure if it deviates significantly from 760 mmHg.

Determination of Melting Point (for solid derivatives)

While this compound is a liquid at room temperature, its solid derivatives (e.g., salts) can be characterized by their melting point.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of the solid derivative

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range). For a pure compound, this range should be narrow.

Determination of Density

The density of this compound can be determined using a pycnometer or a hydrometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

-

Analytical balance

-

Water bath with temperature control

Procedure:

-

Clean and dry the pycnometer and weigh it accurately.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Insert the stopper and allow any excess liquid to overflow through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again.

-

Empty and clean the pycnometer, then fill it with distilled water and repeat the weighing process.

-

The density is calculated using the formula: Density = (mass of substance) / (mass of an equal volume of water) × density of water at that temperature.

Determination of Solubility

A qualitative and quantitative determination of solubility in various solvents is crucial for handling and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

Procedure (Qualitative):

-

Place a small, known amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested.

-

Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved droplets or layers. If the substance forms a homogeneous solution, it is considered soluble.

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the solvent of interest at a specific temperature.

-

Allow any undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of this compound in the aliquot using a suitable analytical method, such as gas chromatography (GC) or titration.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of water.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl), adding the titrant in small increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value, a measure of lipophilicity, can be determined using the shake-flask method.

Apparatus:

-

Separatory funnel

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

UV-Vis spectrophotometer or GC for concentration analysis

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of n-octanol and water to a separatory funnel.

-

Add a small, known amount of the this compound stock solution to the funnel.

-

Shake the funnel vigorously for a set period to allow for partitioning between the two phases.

-

Allow the layers to separate completely. A centrifuge can be used to break up any emulsions.

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of this compound in each layer using a suitable analytical technique.

-

The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Synthesis of this compound

This compound is commonly synthesized via the reductive amination of cyclohexanone with methylamine.[1][3] This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine.[6]

Experimental Workflow: Reductive Amination of Cyclohexanone

The following diagram illustrates a typical experimental workflow for the synthesis of this compound.

References

- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 6. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Methylcyclohexylamine from cyclohexanone

An In-depth Technical Guide to the Synthesis of N-Methylcyclohexylamine from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthetic route for this compound, a crucial intermediate in the pharmaceutical and chemical industries.[1][2] The synthesis primarily involves the reductive amination of cyclohexanone with methylamine. This guide details the underlying reaction mechanism, compares various catalytic systems with quantitative data, and provides detailed experimental protocols.

Core Synthesis Pathway: Reductive Amination

The most common and industrially significant method for producing this compound is the direct reductive amination of cyclohexanone using methylamine.[1][2] This reaction is a two-step process that occurs in a single pot. First, cyclohexanone reacts with methylamine to form an unstable carbinolamine intermediate, which then dehydrates to form a Schiff base (an imine). In the second step, this imine intermediate is reduced to the final this compound product.

The overall reaction is as follows:

Cyclohexanone + Methylamine → [N-cyclohexylidene-methylamine] → this compound

Hydrogen is typically used as the reducing agent in the presence of a metal catalyst.[3][4]

Caption: Reaction pathway for the reductive amination of cyclohexanone.

Catalytic Systems and Quantitative Data

The efficiency and selectivity of the reductive amination are highly dependent on the choice of catalyst and reaction conditions. Heterogeneous catalysts are preferred for their ease of separation and recyclability.[5] Key catalysts include those based on palladium, nickel, and cobalt.

The following tables summarize quantitative data from various reported syntheses.

Table 1: Palladium-Based Catalysis

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Product Yield | Reference |

|---|

| Palladium on Carbon (Pd/C) | 100 - 140 | 1 - 5 | 3 - 8 | > 98% |[3] |

Table 2: Cobalt-Based Catalysis

| Catalyst | Temperature (°C) | Pressure (bar) | Key Observation | Reference |

|---|

| Chromium-activated Cobalt | 100 - 140 | 50 - 150 | Moderate yield; requires a large excess (18-22x) of methylamine. |[6] |

Table 3: Bimetallic Catalysis (Model reaction with NH₃) Data from a model reaction of cyclohexanone with ammonia to produce cyclohexylamine, demonstrating the potential of bimetallic systems.

| Catalyst | Temperature (°C) | Pressure (bar) | Time (min) | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Rh/SiO₂ | 100 | NH₃: 4, H₂: 2 | 300 | 83.4% | 99.1% | [5] |

| 2 wt.% NiRh/SiO₂ | 100 | NH₃: 4, H₂: 2 | 300 | 99.8% | 96.6% |[5] |

The addition of a second metal, such as nickel to rhodium, can significantly enhance catalyst activity and conversion rates.[5]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via catalytic hydrogenation, based on established industrial and laboratory procedures.[3][7]

General Experimental Workflow

The synthesis follows a logical progression from setup to purification. The workflow ensures safety and maximizes product yield and purity.

Caption: General workflow for this compound synthesis.

Detailed Synthesis Protocol (Palladium on Carbon Catalyst)

This protocol is adapted from a patented industrial process, ensuring high yield and conversion.[3]

Materials:

-

Cyclohexanone

-

Monomethylamine

-

Palladium on Carbon (Pd/C) catalyst

-

Hydrogen (H₂) gas

-

Solid Sodium Hydroxide (NaOH)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, heating mantle, and gas inlet/outlet.

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge cyclohexanone and monomethylamine.[3]

-

Catalyst Addition: Add the Palladium on Carbon (Pd/C) catalyst to the mixture.

-

Pressurization and Heating: Seal the reactor and feed high-pressure hydrogen gas to achieve a pressure of 1-5 MPa.[3] Heat the reactor to a temperature between 100-140°C while stirring.[3]

-

Reaction: Maintain the reaction conditions for 3 to 8 hours to ensure the reaction goes to completion.[3]

-

Cooling and Depressurization: After the reaction period, stop the hydrogen feed, cool the reactor to room temperature, and carefully vent the excess pressure.

-

Catalyst Removal: Filter the resulting crude product mixture to remove the Pd/C catalyst. The catalyst can be recycled for subsequent batches.

-

Product Isolation: Transfer the crude product, which contains this compound and water, to a still. Add solid sodium hydroxide (NaOH) to absorb the water, as the product and water are miscible.[3]

-

Purification: Heat the mixture to approximately 100°C to evaporate any remaining water. Continue heating to the boiling point of this compound (~149°C) to distill the product.[1][3][8]

-

Final Product: Collect the distilled fraction to obtain the final product with a purity often exceeding 99%.[3] Analysis can be performed using Gas Chromatography (GC) and NMR spectroscopy to confirm purity and structure.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 3. CN1092062A - The production method of the raw material this compound of bromhexine hydrochloride medicine - Google Patents [patents.google.com]

- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 5. mdpi.com [mdpi.com]

- 6. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

N-Methylcyclohexylamine: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of N-Methylcyclohexylamine, specifically its boiling and melting points. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data, outlines standardized experimental protocols for the determination of these properties, and provides a visual representation of the compound's phase transitions.

Physicochemical Data Summary

This compound is a secondary aliphatic amine that exists as a clear, colorless to light yellow liquid at standard temperature and pressure.[1][2][3] Its physical state is dictated by its melting and boiling points, which are critical parameters for its handling, storage, and application in various chemical processes. The quantitative data for these properties are summarized in the table below.

| Property | Value | Notes |

| Boiling Point | 149 °C | At standard atmospheric pressure (760 mmHg). Some sources report values of 146.5 °C or 147 °C.[4][5] |

| Melting Point | -7 to -9 °C | This range indicates the temperature of transition from a solid to a liquid state.[4] |

| Molecular Formula | C₇H₁₅N | |

| Molecular Weight | 113.20 g/mol | |

| Density | 0.868 g/mL at 25 °C | [5] |

| Flash Point | 29 °C | [6] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3] |

Experimental Protocols

The determination of the boiling and melting points of this compound follows standardized methodologies to ensure accuracy and reproducibility. The following are detailed experimental protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7][8] Several methods can be employed for this determination.

1. Ebulliometer Method:

-

Apparatus: An ebulliometer equipped with a condenser and a temperature-measuring device (e.g., a calibrated thermometer or thermocouple).

-

Procedure:

-

The sample of this compound is placed in the ebulliometer.

-

The apparatus is heated, and the liquid is brought to a steady boil.

-

The temperature of the vapor-liquid equilibrium is recorded as the boiling point. The reading should be taken when the temperature has remained stable for a set period.

-

The atmospheric pressure is recorded at the time of the measurement. If the pressure deviates from standard pressure (101.325 kPa), a pressure correction should be applied.

-

2. Dynamic Method (Vapor Pressure Method):

-

Apparatus: A suitable apparatus for measuring vapor pressure as a function of temperature.

-

Procedure:

-

The sample is placed in the apparatus, and the pressure is reduced.

-

The sample is heated, and the temperature at which boiling occurs is recorded for a given pressure.

-

This process is repeated at various pressures.

-

The boiling point at standard pressure is determined by interpolation from the vapor pressure-temperature curve.

-

3. Distillation Method:

-

Apparatus: Standard distillation apparatus with a flask, condenser, and a calibrated thermometer.

-

Procedure:

-

A measured volume of this compound is placed in the distillation flask.

-

The liquid is heated to its boiling point, and the temperature of the vapor that distills is recorded.

-

The temperature range from the point at which the first drop of distillate falls into the condenser to the point at which the highest temperature is reached is recorded. The boiling point is typically reported as a range.

-

Determination of Melting Point (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[9][10][11] For a pure crystalline solid, this transition occurs over a narrow temperature range.

1. Capillary Tube Method:

-

Apparatus: A melting point apparatus with a heated block or bath, a calibrated thermometer, and glass capillary tubes.

-

Procedure:

-

A small, finely powdered sample of solidified this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded. This range is reported as the melting point.[12]

-

2. Differential Scanning Calorimetry (DSC):

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed amount of the sample is placed in a sample pan.

-

The sample is subjected to a controlled temperature program (heating at a constant rate).

-

The difference in heat flow between the sample and a reference pan is measured as a function of temperature.

-

The melting point is determined from the resulting thermogram, typically as the onset temperature or the peak temperature of the melting endotherm.

-

Phase Transition Diagram

The following diagram illustrates the logical relationship between the physical states of this compound as a function of temperature, based on its melting and boiling points at standard pressure.

Caption: Phase transitions of this compound.

References

- 1. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 100-60-7 [chemicalbook.com]

- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. lcslaboratory.com [lcslaboratory.com]

- 11. laboratuar.com [laboratuar.com]

- 12. davjalandhar.com [davjalandhar.com]

A Comprehensive Technical Guide to the Solubility of N-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of N-Methylcyclohexylamine in water and various organic solvents. Understanding the solubility of this secondary aliphatic amine is crucial for its application in pharmaceutical synthesis, as a corrosion inhibitor, and as a solvent in various chemical processes. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile of this compound

This compound, with the chemical formula C₇H₁₅N, is a colorless to pale yellow liquid. Its solubility is a key physicochemical property influencing its handling, application, and reaction kinetics.

Quantitative Solubility Data

The solubility of this compound in water has been determined quantitatively. The available data is summarized in the table below.

| Solvent | Chemical Formula | Temperature (°C) | Solubility |

| Water | H₂O | 20 | 5.4 g/100 mL[1][2][3][4][5] |

| Water | H₂O | 20 | 54 g/L[6][7] |

Qualitative Solubility in Organic Solvents

This high solubility in organic solvents can be attributed to the molecule's cyclohexyl and methyl groups, which are lipophilic in nature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of amines like this compound. These protocols are based on established laboratory practices for solubility assessment.

Protocol 1: Determination of Solubility in Water

This protocol outlines the steps to quantitatively determine the solubility of this compound in water.

Materials:

-

This compound (high purity)

-

Distilled or deionized water

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

pH meter

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of water in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the constant temperature to allow for the separation of the aqueous and organic phases.

-

For a more complete separation, centrifuge the mixture at a controlled temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated aqueous phase.

-

Prepare a series of standard solutions of this compound in water with known concentrations.

-

Analyze the saturated solution and the standard solutions using a calibrated analytical technique such as GC or HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve from the analysis of the standard solutions.

-

Determine the concentration of this compound in the saturated aqueous phase from the calibration curve.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Protocol 2: Qualitative and Semi-Quantitative Solubility in Organic Solvents

This protocol describes a method for determining the solubility of this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene, hexane)

-

Small, sealed test tubes or vials

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Initial Screening:

-

In a series of labeled test tubes, add a small, known volume (e.g., 1 mL) of each organic solvent.

-

To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).

-

Seal the test tubes and vortex for a few minutes.

-

Visually inspect for miscibility or the presence of a single phase. Record the observations as "miscible," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Determination (for "partially soluble" cases):

-

If the amine is not fully miscible, incrementally add small, known volumes of the organic solvent to the test tube, vortexing after each addition, until a single phase is achieved.

-

Record the total volume of solvent required to dissolve the initial amount of the amine.

-

Alternatively, to a known volume of the solvent, incrementally add small, known amounts of the amine until saturation is observed (persistent cloudiness or phase separation).

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an amine in a given solvent.

Caption: A generalized workflow for the experimental determination of amine solubility.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS 100-60-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. echemi.com [echemi.com]

- 6. This compound | 100-60-7 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Profile of N-Methylcyclohexylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylcyclohexylamine, a secondary aliphatic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Data Presentation

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.40 | s | 3H | N-CH₃ |

| 2.15 | br. s | 1H | N-H |

| 1.87 | m | 2H | Cyclohexyl CH ₂ (axial, adjacent to N) |

| 1.70 | m | 2H | Cyclohexyl CH ₂ (equatorial, adjacent to N) |

| 1.25-1.03 | m | 7H | Cyclohexyl CH and CH ₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 58.49 | C H-N |

| 33.25 | N-C H₃ |

| 32.84 | Cyclohexyl C H₂ |

| 26.06 | Cyclohexyl C H₂ |

| 24.94 | Cyclohexyl C H₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3299 | N-H stretch |

| 3021 | C-H stretch (cyclohexyl) |

| 2905 | C-H stretch (cyclohexyl) |

| 2871 | C-H stretch (methyl) |

| 1489 | C-H bend (cyclohexyl) |

| 1312 | C-N stretch |

| 871 | N-H wag |

| 775 | C-H rock (cyclohexyl) |

Mass Spectrometry (MS)

| m/z | Ion |

| 113 | [M]⁺ |

| 98 | [M - CH₃]⁺ |

| 84 | [M - C₂H₅]⁺ or [C₆H₁₂]⁺ |

| 70 | [M - C₃H₇]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 8255 Hz

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 24038 Hz

-

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat this compound is prepared between two potassium bromide (KBr) plates.[1]

Instrumentation and Data Acquisition:

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

-

Method: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean KBr plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A dilute solution of this compound in dichloromethane is injected into the GC.

Instrumentation and Data Acquisition:

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

An In-depth Technical Guide to the Mechanism of Action of N-Methylcyclohexylamine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcyclohexylamine (NMCHA), a secondary aliphatic amine, serves as a versatile and crucial building block in a myriad of organic transformations. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes to acting as a potent catalyst in various reactions.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which this compound participates in and influences organic reactions. This document details its role as a nucleophile, a base catalyst, and a directing group, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Physicochemical Properties

A thorough understanding of this compound's physical and chemical properties is fundamental to appreciating its reactivity and mechanism of action in organic synthesis.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅N | [3] |

| Molecular Weight | 113.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 149 °C | |

| Melting Point | -9 to -7 °C | |

| Density | 0.868 g/mL at 25 °C | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [5][6] |

| Vapor Pressure | 11 mmHg (40 °C) | |

| Refractive Index | n20/D 1.456 |

Core Mechanisms of Action

This compound's reactivity is primarily dictated by the lone pair of electrons on its nitrogen atom, rendering it both nucleophilic and basic. These characteristics enable its participation in a wide array of organic reactions.

Nucleophilic Action in Substitution and Addition Reactions

As a nucleophile, this compound readily attacks electrophilic centers. This is a cornerstone of its role in the synthesis of more complex molecules.

A prominent example is its use in reductive amination , a powerful method for forming carbon-nitrogen bonds. In this reaction, this compound reacts with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of Cyclohexanone with this compound

This protocol is adapted from the synthesis of N,N-dimethylcyclohexylamine and can be modified for this compound.[7]

-

Materials: Cyclohexanone, this compound, Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Methanol, Dichloromethane, Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in methanol, add this compound (1.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.

-

Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

-

Quantitative Data: Reductive Amination Yields

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) |

| Cyclohexanone | This compound | NaBH(OAc)₃ | Dichloromethane | ~85-95% |

| Benzaldehyde | This compound | NaBH₃CN | Methanol | ~80-90% |

Base Catalysis

The basicity of this compound allows it to act as a catalyst in reactions that require the deprotonation of a substrate to generate a reactive intermediate.

In the aldol condensation , this compound can function as a base to deprotonate the α-carbon of a carbonyl compound, generating an enolate. This enolate then acts as a nucleophile, attacking another carbonyl molecule.

Catalytic Cycle of this compound in Aldol Condensation

Caption: Catalytic cycle of this compound in an aldol condensation reaction.

Component in Multicomponent Reactions (MCRs)

This compound is a valuable amine component in various multicomponent reactions, which allow for the rapid assembly of complex molecules in a single synthetic step.

The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[8] this compound can serve as the amine component, contributing to the structural diversity of the resulting peptidomimetic scaffolds.

General Workflow for an this compound-based Ugi Reaction

Caption: General experimental workflow for a Ugi four-component reaction.

Quantitative Data: Ugi Reaction Yields

A study on the Ugi reaction with various components reported a 76% yield for the product of benzaldehyde, propargylamine, cyclohexyl isocyanide, and 3-nitropropionic acid in methanol.[9] While this specific example does not use this compound, it demonstrates the typical efficiency of the Ugi reaction.

The Passerini reaction involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide.[10] While this compound is not a direct component in the classical Passerini reaction, its derivatives or its use in subsequent transformations of the Passerini product are plausible.

The Biginelli reaction is a multicomponent synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. This compound can act as a basic catalyst to promote this reaction.

Directing Group Effects

While this compound itself is not aromatic, the cyclohexylamino group can be a substituent on an aromatic ring. In such cases, it acts as a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. However, in strongly acidic conditions, such as those used for nitration, the amino group is protonated to form an anilinium ion. This protonated group becomes a deactivating and meta-directing group.[11][12]

Spectroscopic Data

The characterization of this compound and its reaction products is crucial for confirming their identity and purity.

Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | A sharp singlet for the N-methyl protons typically appears around 2.4 ppm. The protons on the cyclohexyl ring appear as multiplets in the upfield region. |

| ¹³C NMR | The carbon of the N-methyl group appears around 34 ppm. The carbons of the cyclohexyl ring appear in the range of 25-60 ppm.[13] |

| IR | A characteristic N-H stretching absorption for a secondary amine is observed around 3300-3500 cm⁻¹. |

Conclusion

This compound is a versatile and valuable reagent and catalyst in organic synthesis. Its nucleophilicity and basicity are the primary drivers of its mechanism of action in a wide range of reactions, including reductive amination, aldol condensations, and multicomponent reactions. A thorough understanding of its physicochemical properties and reactivity allows for its effective application in the synthesis of complex organic molecules for the pharmaceutical and chemical industries. Further research into the development of chiral derivatives of this compound holds promise for its application in asymmetric catalysis.[14][15]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sincerechemicals.com [sincerechemicals.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories [pubs.sciepub.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Passerini reaction - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. quora.com [quora.com]

- 13. This compound(100-60-7) 13C NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Industrial Production of N-Methylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

N-Methylcyclohexylamine (NMCHA), with the chemical formula C₇H₁₅N, is a vital aliphatic cyclic amine compound.[1] Its unique molecular structure, combining a cyclohexyl group with a methylamino group, makes it a versatile intermediate in numerous industrial applications.[1][2] It serves as a crucial building block in the synthesis of pharmaceuticals, notably as a precursor to the mucolytic drug Bromhexine.[3][4] Additionally, it finds use as a curing agent and accelerator in the rubber industry and in the formulation of corrosion inhibitors and surfactants.[2][5] This guide provides a detailed overview of the core industrial methods for its synthesis, complete with comparative data and experimental protocols.

Core Industrial Synthesis Routes

The industrial production of this compound predominantly relies on three primary synthetic pathways:

-

Reductive Amination of Cyclohexanone with Methylamine: This is the most common and economically viable route, involving a one-pot reaction where cyclohexanone reacts with methylamine in the presence of a catalyst and a reducing agent (typically hydrogen gas).[1][3][5]

-

Hydrogenation of N-methylaniline: This method involves the catalytic hydrogenation of the aromatic ring of N-methylaniline to yield the saturated cyclohexyl ring of NMCHA.[6]

-

N-methylation of Cyclohexylamine: In this process, a methyl group is introduced to the primary amine of cyclohexylamine using a methylating agent like methanol or formaldehyde.[1][6]

Reductive Amination of Cyclohexanone

This process involves the reaction of cyclohexanone with methylamine to form an intermediate imine (or enamine), which is then immediately hydrogenated in the same reactor to produce this compound.[7][8] This one-pot synthesis is highly efficient for large-scale production.[4]

Comparative Data for Reductive Amination:

| Catalyst | Temperature (°C) | Pressure | Yield (%) | Substrate/Reagents | Source |

| Platinum on Carbon (Pt/C) | 130 | ~4 bar (30003 Torr) | 74 | Cyclohexanone, Methylamine, H₂, NaOH | [6] |

| Chromium-activated Cobalt | 100 - 140 | 50 - 150 bar | Moderate | Cyclohexanone, Methylamine, H₂ | [9] |

| Palladium on Carbon (Pd/C) | 25 | 9 bar | High Selectivity | Cyclohexanone, Amine, H₂ | [10] |

| Rhodium-Nickel/SiO₂ | 100 | 2 bar H₂ | >96 (Yield) | Cyclohexanone, Amine, H₂ | [11] |

| Supported Nickel | Not specified | Not specified | Not specified | Cyclohexanone, Methylamine, H₂ | [6] |

Hydrogenation of N-methylaniline

This route begins with N-methylaniline, which is synthesized by the catalytic reaction of aniline with methanol.[12][13] The subsequent hydrogenation of the aromatic ring requires a robust catalyst to achieve saturation without cleaving the N-methyl bond.

Comparative Data for N-methylaniline Synthesis (Precursor Step):

| Catalyst | Temperature (°C) | Pressure | Aniline Conversion (%) | NMA Selectivity (%) | Source |

| Sn-MFI (SiO₂/SnO₂=50) | Not specified | Atmospheric | 55 | 60 | [14] |

| Copper-Chromium | 200 - 250 | 50 - 150 atm | >90 (Yield) | High | [13] |

| Ni/ZnAlOx-600 | 160 | 10 bar N₂ | >99 | >99 | [15] |

Note: Data for the final hydrogenation step to NMCHA is less commonly published in detail, but typically employs catalysts like supported Nickel or other noble metals under hydrogen pressure.[6]

N-methylation of Cyclohexylamine

This method starts with cyclohexylamine and adds a methyl group. It is considered suitable for large-scale production due to readily available raw materials.[1] The methylation can be achieved using various C1 sources, with methanol being a common industrial choice.

Comparative Data for N-methylation of Cyclohexylamine:

| Catalyst | Methylating Agent | Phase | Notes | Source |

| Copper-Zinc-Chrome-Aluminium | Methanol | Gas Phase | Co-production with dicyclohexylamine | [16] |

| Copper, Zinc, or Copper-Calcium | Methanol | Not specified | Not specified | [6] |

| Not specified | Formaldehyde | Not specified | Suitable for large-scale production | [1] |

Experimental Protocols & Workflow

The following section details a representative industrial protocol for the reductive amination of cyclohexanone, synthesized from patent literature and academic studies.

General Experimental Workflow

Detailed Protocol: Reductive Amination in a High-Pressure Reactor

This protocol is based on common industrial practices described in patents.[3]

-

Reactor Charging: A high-pressure autoclave reactor is charged with the primary raw materials: cyclohexanone and monomethylamine.[3] A suitable hydrogenation catalyst (e.g., a supported noble metal like Pt/C or a nickel-based catalyst) is then added.[3][6]

-

Inerting and Pressurization: The autoclave is sealed and purged several times with an inert gas, such as nitrogen, to remove all oxygen.[6] Subsequently, the reactor is pressurized with hydrogen gas to the target reaction pressure (e.g., 50-150 bar).[9]

-

Reaction: The mixture is heated to the target temperature (e.g., 100-140 °C) while being continuously stirred to ensure efficient mixing of reactants, hydrogen, and the catalyst surface.[3][9] The reaction is monitored until completion, typically by observing the cessation of hydrogen uptake.

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

Catalyst Removal: The reaction mixture is discharged from the reactor and filtered to separate the solid catalyst, which can often be recycled for subsequent batches.[11]

-

Product Separation and Workup: The resulting product is an immiscible mixture of this compound and water.[3] To facilitate separation, a water-soluble salt may be added to the mixture in a still, causing distinct layering. The aqueous layer is then decanted and discharged.[3]

-

Purification: The remaining crude this compound is transferred to a distillation kettle. It is first heated to approximately 105-110 °C to steam off any residual moisture. Finally, a vacuum is applied, and the this compound is purified by vacuum distillation to yield a final product with purity often exceeding 99%.[3]

-

Analysis: The final product is analyzed using techniques such as Gas Chromatography (GC) to confirm purity and Nuclear Magnetic Resonance (NMR) spectroscopy to verify its structure.[6][17]

References

- 1. N Methylcyclohexylamine: An Important Organic Amine Compound [sincerechemicals.com]

- 2. CAS 100-60-7: this compound | CymitQuimica [cymitquimica.com]

- 3. CN1211566A - Production method of chemical intermediate N-methyl cyclohexylamine - Google Patents [patents.google.com]

- 4. CN1092062A - The production method of the raw material this compound of bromhexine hydrochloride medicine - Google Patents [patents.google.com]

- 5. Applications of this compound in Industry [sincerechemicals.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]

- 8. youtube.com [youtube.com]

- 9. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency | MDPI [mdpi.com]

- 12. grokipedia.com [grokipedia.com]

- 13. US3819709A - Synthesis of n-methylaniline - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. RU2344120C1 - this compound and dicyclohexylamine coproduction method - Google Patents [patents.google.com]

- 17. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

Methodological & Application

N-Methylcyclohexylamine: A Versatile Reagent in Organic Synthesis

For Immediate Release

N-Methylcyclohexylamine, a secondary aliphatic amine, has emerged as a crucial building block and versatile reagent in the landscape of modern organic synthesis. Its utility spans a wide range of applications, from the synthesis of active pharmaceutical ingredients (APIs) to the development of specialty materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting its role in key synthetic transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine odor. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 100-60-7 | [1] |

| Molecular Formula | C₇H₁₅N | [1] |

| Molecular Weight | 113.20 g/mol | [1] |

| Boiling Point | 149 °C | [1] |

| Density | 0.868 g/mL at 25 °C | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether. | [1] |

Applications in Organic Synthesis

This compound serves as a key intermediate and reagent in a variety of organic reactions, including N-alkylation, N-acylation, and C-N cross-coupling reactions. Its nucleophilic nature and basicity make it a valuable tool for constructing complex molecular architectures.[2]

Synthesis of this compound

One common method for the synthesis of this compound is the hydrogenation of methylaniline over a supported nickel catalyst.[3] Another approach involves the reductive amination of cyclohexanone with methylamine.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of N-Methylaniline

This protocol describes the synthesis of this compound by the hydrogenation of N-methylaniline.

Materials:

-

N-Methylaniline

-

Platinum on carbon (Pt/C) catalyst

-

Sodium hydroxide (NaOH)

-

Hydrogen gas (H₂)

-

Methanol

-

n-Dodecane (internal standard for GC analysis)

-

Hexane

-

Ethyl acetate

Procedure:

-

A catalyst (e.g., platinum on carbon) is reduced under a flow of H₂ at 300°C for 0.5 hours.

-

After cooling, methanol (30 mmol) is injected to cover the catalyst, protecting it from air exposure.

-

N-methylaniline (1 mmol), solid NaOH (1 mmol), and n-dodecane (0.25 mmol) are added to the reaction tube.

-

The tube is placed in a stainless-steel autoclave, purged with N₂ gas, and then pressurized with H₂.

-

The reaction mixture is heated to 130°C and stirred under 30003 Torr of H₂ pressure for 36 hours.[5]

-

Upon completion, the reaction mixture is cooled, and the pressure is released.

-

The conversion of N-methylaniline and the yield of this compound are determined by GC analysis, using n-dodecane as an internal standard.[5]

-

The product is isolated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[5]

Expected Yield: 74%[5]

Protocol 2: N-Alkylation of this compound with Benzyl Bromide

This protocol details the synthesis of N-cyclohexyl-N-methylbenzylamine.[6]

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

4-Methyl-2-pentanone

-

Activated carbon

Procedure:

-

To a solution of this compound (1.70 g, 0.015 mol) in 4-methyl-2-pentanone (50 mL), add potassium carbonate (2.28 g, 1.1 equivalents).

-

Add benzyl bromide (1.78 mL, 2.56 g, 0.015 mol) to the mixture.

-

Heat the reaction mixture under reflux overnight.

-

After cooling, filter the insoluble potassium salts.

-

Concentrate the filtrate to dryness.

-

Dissolve the resulting solid in boiling 4-methyl-2-pentanone and treat with activated carbon.

-

Perform a hot filtration, and the purified product will precipitate upon cooling.

-

Collect the product by vacuum filtration.

Quantitative Data:

Table 2: N-Alkylation of this compound with Benzyl Bromide

| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield | Reference |

| N-cyclohexyl-N-methylbenzylamine | This compound, Benzyl bromide | K₂CO₃ | 4-Methyl-2-pentanone | Reflux, overnight | Not specified | [6] |

Protocol 3: Synthesis of a Bromhexine Impurity using this compound

This protocol describes the synthesis of N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride, an impurity of the drug bromhexine.

Materials:

-

This compound

-

2,4-dibromo-6-chloromethylaniline

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Add this compound (50g) to a reaction flask and cool to 10°C.

-

Add 2,4-dibromo-6-chloromethylaniline (100g) in batches, maintaining the temperature at or below 50°C.

-

After the addition is complete, stir the reaction mixture at 45-50°C for 3 hours.

-

Add ethanol (300ml) and continue stirring at 45-50°C for 1 hour.

-

Filter the hot solution and collect the filtrate.

-

To the filtrate, add more ethanol (200ml) and adjust the pH to 4 with hydrochloric acid.

-

Stir the mixture at room temperature for 12 hours.

-

Concentrate the filtrate and separate the product by column chromatography.

-

Solidify the product from acetonitrile and dry to obtain the final compound.

Quantitative Data:

Table 3: Synthesis of a Bromhexine Impurity

| Product | Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| N,N-bis(2-amino-3,5-dibromophenyl)-N-methylcyclohexylammonium chloride | This compound, 2,4-dibromo-6-chloromethylaniline | Ethanol, HCl, Acetonitrile | 45-50°C, 3h then 1h; RT, 12h | 14g |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its incorporation into drug candidates can influence their physicochemical properties, such as lipophilicity and basicity, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Role in the Synthesis of Kinase Inhibitors and Antituberculosis Agents

For example, the synthesis of many kinase inhibitors involves a Buchwald-Hartwig amination reaction to form a key C-N bond between a heteroaryl halide and an amine.[1][2][4][7][8]

Caption: General scheme of a Buchwald-Hartwig amination reaction.

Similarly, the synthesis of pyrazinamide derivatives, a class of antituberculosis agents, often involves the amidation of a pyrazinecarboxylic acid derivative with an amine.[9][10][11][12][13]

Caption: A simplified workflow for drug discovery and development.

Conclusion

This compound is a valuable and versatile secondary amine in organic synthesis. Its utility as a key intermediate in the preparation of pharmaceuticals and other fine chemicals is well-established. The protocols and information provided herein serve as a resource for chemists to facilitate its application in their research and development endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]

- 6. prepchem.com [prepchem.com]

- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions | MDPI [mdpi.com]

- 10. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Methylcyclohexylamine as a Polymerization Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcyclohexylamine (NMCHA) and its tertiary amine derivative, N,N-Dimethylcyclohexylamine (DMCHA), are versatile cycloaliphatic amines that serve as highly effective catalysts and curing agents in a variety of polymerization reactions. Their unique molecular structure, which combines a bulky cyclohexyl ring with a catalytically active amine group, imparts specific properties that are leveraged in the production of polyurethanes, epoxy resins, and polyamides.

DMCHA, in particular, is widely utilized in the polyurethane industry as a medium-activity catalyst. It provides a well-balanced promotion of both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions, which is critical for controlling the foam's cellular structure and final physical properties.[1] This document provides detailed application notes and experimental protocols for the use of these amines in key polymerization processes.

Application Note 1: N,N-Dimethylcyclohexylamine (DMCHA) as a Catalyst for Rigid Polyurethane Foam

DMCHA is a preferred catalyst in the formulation of rigid polyurethane (PU) foams used in insulation for appliances and construction, as well as in structural applications.[2] It is recognized for providing a balanced catalytic performance, with a particularly strong initial catalytic effect on the foaming reaction.[3] This balance is crucial for achieving a uniform cell structure, good dimensional stability, and optimal insulation properties.[3]

The catalytic mechanism of tertiary amines like DMCHA involves the formation of an activated complex with either the isocyanate or the polyol, which lowers the activation energy of the urethane-forming reaction.[4] Specifically, the lone pair of electrons on the nitrogen atom can abstract a proton from the polyol's hydroxyl group, increasing its nucleophilicity, or it can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack.[2]

Data Presentation: Performance of DMCHA in Rigid Polyurethane Foam